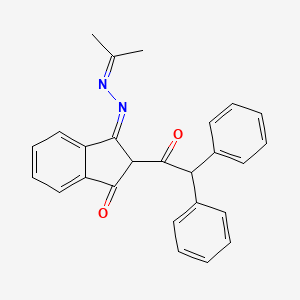

(3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one

Descripción

(3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one is a heterocyclic indenone derivative characterized by a unique hydrazinylidene substituent at position 3 and a 2,2-diphenylacetyl group at position 2. Its Z-configuration at the hydrazone moiety and planar indenone core contribute to its electronic and steric properties, making it relevant in materials science and medicinal chemistry . The compound shares structural similarities with anticoagulant agents like diphacinone (a 1,3-indandione derivative), though its pharmacological profile remains less explored .

Propiedades

Número CAS |

6287-79-2 |

|---|---|

Fórmula molecular |

C26H22N2O2 |

Peso molecular |

394.5 g/mol |

Nombre IUPAC |

(3E)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one |

InChI |

InChI=1S/C26H22N2O2/c1-17(2)27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,22-23H,1-2H3/b28-24- |

Clave InChI |

AGSDZTBXEYDVJT-COOPMVRXSA-N |

SMILES |

CC(=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |

SMILES isomérico |

CC(=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |

SMILES canónico |

CC(=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one typically involves the following steps:

Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indene derivative with a hydrazine compound under acidic or basic conditions.

Addition of the Diphenylacetyl Moiety: The final step involves the acylation of the hydrazone intermediate with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

Reduction: Reduction of the compound can yield hydrazine derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

Oxidation: Oxidized derivatives of the hydrazone linkage.

Reduction: Hydrazine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: In the development of organic materials with specific electronic or optical properties.

Biological Studies: As a probe or reagent in biochemical assays and studies.

Mecanismo De Acción

The mechanism of action of (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage could play a role in binding to specific sites, while the diphenylacetyl moiety may enhance its interaction with hydrophobic regions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazinylidene Derivatives

The compound’s closest analogs differ in the hydrazinylidene substituent and acetyl modifications. Key comparisons include:

Structural Implications :

- The propan-2-ylidene group in the target compound balances steric hindrance and electronic effects, favoring π-π stacking in crystallographic packing .

- Cyclohexylidene analogs exhibit reduced solubility in aqueous media due to hydrophobicity, limiting biological applications .

- Butenylidene derivatives show redshifted UV-Vis absorption (~420 nm) compared to the target compound (~390 nm), indicating extended conjugation .

Pharmacological Comparison with 1,3-Indandione Derivatives

The target compound shares a 1,3-indandione core with the anticoagulant diphacinone (2-diphenylacetyl-1,3-indandione). Critical differences include:

Mechanistic Notes:

- Diphacinone’s anticoagulant activity arises from its 1,3-indandione core disrupting vitamin K epoxide reductase. The target compound’s hydrazinylidene group may alter binding affinity to enzymatic targets .

Crystallographic and Stability Comparisons

- Target Compound: Crystallizes in the monoclinic P2₁/c space group. The Z-configuration of the hydrazone moiety is stabilized by intramolecular H-bonding (N–H···O=C) .

- Cyclohexylidene Analog : Forms a triclinic lattice (P1̄) with extensive van der Waals interactions, contributing to higher melting points (~245°C vs. ~220°C for the target) .

- Butenylidene Derivative : Prone to photodegradation under UV light due to the conjugated diene system .

Actividad Biológica

Chemical Structure

The compound is characterized by the following structural features:

- Indenone core : A fused ring structure that contributes to its biological activity.

- Hydrazinylidene group : Imparts unique reactivity and interaction potential with biological targets.

- Diphenylacetyl moiety : Enhances lipophilicity and may influence the compound's pharmacokinetic properties.

Molecular Formula

The molecular formula of the compound is .

Anticancer Properties

Research indicates that compounds similar to (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity

A study investigated the effects of related compounds on Lewis lung carcinoma in mice. The results demonstrated a substantial reduction in tumor size and weight, suggesting a potential mechanism involving the inhibition of angiogenesis and cell proliferation.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Weight (g) | 5.0 ± 0.5 | 2.0 ± 0.3 |

| Microvessel Density (CD34) | High | Low |

| Proliferation Index (Ki-67) | High | Low |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of VEGF signaling : Similar compounds have been shown to inhibit vascular endothelial growth factor (VEGF), thereby reducing angiogenesis.

- Induction of apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.

- Cell cycle arrest : Some studies indicate that such compounds can cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Other Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting that this compound may possess additional biological activities:

- Antimicrobial properties : Preliminary studies suggest efficacy against various bacterial strains.

- Anti-inflammatory effects : The compound may modulate inflammatory pathways, presenting potential for treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, indicating potent activity.

In Vivo Studies

Animal models have provided insights into the pharmacodynamics and pharmacokinetics of the compound. Notably, oral administration resulted in significant tumor reduction without notable toxicity, as assessed by body weight monitoring and histological evaluations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.